molecular formula C8H7N3O B3052598 1H-Benzimidazole-1-carboxamide CAS No. 42754-40-5

1H-Benzimidazole-1-carboxamide

Katalognummer: B3052598
CAS-Nummer: 42754-40-5
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: JZRIIAYLOPWOHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole-1-carboxamide is a heterocyclic organic compound that features a benzimidazole ring fused with a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole-1-carboxamide and its derivatives have a wide range of applications, mainly in the pharmaceutical field, due to their diverse biological activities . These compounds have shown potential as anticancer therapeutics, anti-inflammatory agents, antivirals, and more . The core structure of benzimidazole offers minimal toxicity, making it a valuable scaffold for drug development .

Scientific Research Applications

Anticancer Agents: Benzimidazole derivatives have gained attention as anticancer agents because of their diverse biological activities . Their ability to target specific molecules makes them suitable for personalized therapeutic approaches in precision medicine .

Antimicrobial Properties: Benzimidazole derivatives exhibit antimicrobial, antibacterial, and antifungal activities . They have demonstrated activity against various strains, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus . Some compounds also show moderate activity against Candida albicans and Aspergillus niger .

Anti-inflammatory and Analgesic Agents: Benzimidazole-based compounds are effective as anti-inflammatory and analgesic agents because they inhibit cyclooxygenases (COXs) . Many derivatives have demonstrated significant anti-inflammatory effects compared to standard drugs like diclofenac .

Antiviral Activity: Benzimidazole derivatives have been tested against various viral strains, including HIV, hepatitis B and C virus (HBV and HCV), enteroviruses, respiratory syncytial virus (RSV), human cytomegalovirus (HCMV), bovine viral diarrhea virus (BVDV), and herpes simplex virus-1 (HSV-1) . Several compounds have shown notable antiviral activity against HIV-1 and HCV .

Other Therapeutic Applications: Beyond the above, benzimidazole derivatives have shown promise as anti-tuberculosis, anti-ulcer, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial agents . They are also used as proton pump inhibitors and antihistaminic agents .

Case Studies

Antiproliferative Activity: Compound 2g , a H-benzimidazole derivative, exhibited the best antiproliferative activity against the MDA-MB-231 cell line and displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .

HIV-1 Inhibition: Certain substituted benzimidazole derivatives have shown notable antiviral activity against laboratory-adapted strains of HIV-1 and primary isolates . For example, compounds 97–98 demonstrated activity against HIV-1 IIIB and HIV-1 Ada5 strains .

HCV Inhibition: A series of 4-substituted pyrrolidine-containing bis-benzimidazole analogs (107–109 ) were synthesized and evaluated for their HCV non-structural 5A (NS5A) inhibitory effect . These compounds showed balanced potency against Genotype 1a (G1a) and Genotype 1b (G1b) .

Cyclooxygenase Inhibition: Compounds 136–137 , a series of 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives, showed remarkable in vitro cyclooxygenase inhibition and significant reduction of edema volume compared to diclofenac .

Data Table of Biological Activities

ActivityExamples
Anticancer Targets specific oncogenic markers
Antimicrobial Active against Streptococcus faecalis, Staphylococcus aureus, MRSA, Candida albicans, Aspergillus niger
Anti-inflammatory Inhibits cyclooxygenases (COXs)
Antiviral Active against HIV, HBV, HCV, enteroviruses, RSV, HCMV, BVDV, HSV-1
Other Therapeutic Anti-tuberculosis, anti-ulcer, anti-diabetic, anti-convulsant, anti-hypertensive, anti-malarial agents; proton pump inhibitors; antihistaminic agents

Other Benzimidazole Applications

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1H-Benzimidazole-1-carboxamide is a significant compound within the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, antiviral, and antiparasitic activities, supported by case studies and research findings.

Overview of this compound

This compound features a benzimidazole ring fused with a carboxamide group. It serves as a building block for synthesizing more complex molecules and has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of biological activities, making it a valuable tool in biological research and medicine .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Microtubule Disruption : Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division. This mechanism is crucial in their anticancer effects .
  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes involved in critical cellular processes, contributing to their antimicrobial and antiparasitic effects .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties:

  • A study found that compound 2g demonstrated the best antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. It also showed substantial inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 4 μg/mL .
  • Another investigation synthesized twelve new derivatives that showed IC50 values in the nanomolar range against several cancer cell lines, outperforming traditional chemotherapeutic agents like metronidazole .

Antimicrobial Activity

The antimicrobial effects of this compound have been well-documented:

  • Compounds derived from benzimidazoles were tested against Gram-positive and Gram-negative bacteria. For example, compound 46 emerged as one of the most potent antibacterial agents compared to standard cefadroxil .
  • The antifungal activity was notable as well, with some derivatives showing better efficacy than fluconazole against strains such as Aspergillus niger and Candida albicans .

Antiparasitic Activity

The antiparasitic properties of this compound have also been highlighted in various studies:

  • A series of methylthio-substituted derivatives showed promising results against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating higher activity than conventional treatments .

Case Study 1: Anticancer Efficacy

A study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that modifications at specific positions significantly enhanced anticancer potency. For instance, compounds with alkyl substituents at position N-1 exhibited a linear increase in anticancer effects, emphasizing the importance of molecular structure in therapeutic efficacy .

Case Study 2: Antimicrobial Screening

In another study, the antimicrobial activity of various benzimidazole derivatives was assessed using standard disk diffusion methods. The results indicated that certain compounds had MIC values lower than traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial infections .

Summary Table of Biological Activities

Activity Type Compound/Derivatives IC50/MIC Values Reference
AnticancerCompound 2gIC50 = 16.38 μM
Compound from IC50 = Nanomolar range
AntibacterialCompound 46MIC = 0.018 mM
MRSA InhibitionMIC = 4 μg/mL
AntifungalVarious CompoundsMIC = 64 μg/mL
AntiparasiticMethylthio DerivativesIC50 = Nanomolar range

Eigenschaften

IUPAC Name

benzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRIIAYLOPWOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598092
Record name 1H-Benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42754-40-5
Record name 1H-Benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-1-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-1-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-1-carboxamide
Reactant of Route 6
1H-Benzimidazole-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.